Isoaminoperezone

Description

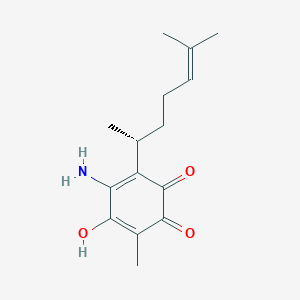

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

5-amino-4-hydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C15H21NO3/c1-8(2)6-5-7-9(3)11-12(16)13(17)10(4)14(18)15(11)19/h6,9,17H,5,7,16H2,1-4H3/t9-/m1/s1 |

InChI Key |

GJIMSEJMFUROEH-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=O)C1=O)[C@H](C)CCC=C(C)C)N)O |

Canonical SMILES |

CC1=C(C(=C(C(=O)C1=O)C(C)CCC=C(C)C)N)O |

Synonyms |

isoaminoperezone |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Bioproduction

Botanical Sources and Geographic Distribution of Isoaminoperezone Precursors (e.g., Acourtia species)

Perezone (B1216032), the direct precursor to aminoperezone (B1202781) and its isomer this compound, is a secondary metabolite produced by plants of the genus Acourtia, which belongs to the Asteraceae family. mdpi.commdpi.com These plants are the primary natural source of this significant sesquiterpene quinone. nih.govresearchgate.netpeerj.comnih.gov The genus Acourtia encompasses approximately 81 species, which are native to the Southwestern United States and Mesoamerica, including regions of Mexico, Belize, El Salvador, Guatemala, and Honduras. dntb.gov.uaresearchgate.net

Several species within this genus have been identified as producers of perezone. Notably, Acourtia cordata and Acourtia platyphilla are well-documented sources. nih.govumich.mxdntb.gov.uauach.mx The geographic range of these plants is extensive, with different species adapted to specific environments.

| Botanical Source | Common Name | Geographic Distribution |

| Acourtia species (general) | Desertpeonies | Southwestern United States (Arizona, California, Nevada, New Mexico, Utah, Texas) and Mesoamerica (Belize, El Salvador, Guatemala, Honduras, Mexico). dntb.gov.uaresearchgate.net |

| Acourtia cordata | Mexico. nih.govumich.mxacs.org | |

| Acourtia platyphilla | Mexico. dntb.gov.uauach.mx | |

| Acourtia wrightii | Brownfoot | Southwestern United States (Arizona, New Mexico, Nevada, Texas, Utah) and Northern Mexico (Chihuahua, Coahuila, Durango, Nuevo León, San Luis Potosí, Sonora, Zacatecas). nih.govresearchgate.net |

| Acourtia nana | Dwarf Desertpeony | Sonoran and Chihuahuan Deserts in the southwestern United States (Arizona, New Mexico, Texas) and Northern/Central Mexico (Chihuahua, Coahuila, Nuevo León, San Luis Potosí, Sonora, Zacatecas). nih.gov |

| Acourtia thurberi | Thurber's Desertpeony | Arizona, southwestern New Mexico, and south into central Mexico, typically at elevations of 4,000-6,000 ft. researchgate.net |

Elucidation of Biosynthetic Pathways for Perezone and Related Sesquiterpene Quinones

Perezone is classified as a sesquiterpene quinone, a class of secondary metabolites characterized by a 15-carbon skeleton derived from three isoprene (B109036) units, attached to a quinone ring. nih.govumich.mxscielo.br The biosynthesis of these complex molecules begins with fundamental building blocks and proceeds through a series of enzyme-catalyzed reactions. While the precise enzymatic step leading to the amination of perezone to form aminoperezone or this compound in nature has not been fully elucidated, the synthesis of the perezone backbone is understood to originate from the mevalonate (B85504) pathway. nih.govdntb.gov.ua

The biosynthesis of all isoprenoids, including sesquiterpenes, relies on the production of a five-carbon intermediate, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). In higher plants, two distinct pathways produce IPP: the mevalonate (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids. mdpi.com The MVA pathway is primarily responsible for synthesizing sterols and certain sesquiterpenes. mdpi.comnih.gov The biosynthesis of perezone occurs in the cytosol and utilizes the MVA pathway, starting from acetyl-CoA. nih.gov This pathway involves a series of enzymatic reactions to produce farnesyl diphosphate (FPP), the direct precursor to the sesquiterpene skeleton of perezone.

Proteomic studies on Acourtia cordata have provided significant insights into the key enzymes involved in perezone biosynthesis. By comparing plants with high and low perezone content, researchers have identified several enzymes in the MVA pathway that are over-expressed in high-producing plants. nih.gov These enzymes are crucial for channeling metabolic resources towards the synthesis of sesquiterpene precursors.

Farnesyl diphosphate (FPP) synthase is a particularly critical enzyme, as it catalyzes the formation of the 15-carbon FPP molecule, which is the immediate precursor for all sesquiterpenes. nih.govdntb.gov.ua The subsequent cyclization and modification of FPP lead to the formation of the perezone molecule.

| Enzyme | Pathway Step | Significance in Perezone Biosynthesis |

| Acetyl-CoA C-acetyltransferase | Mevalonate (MVA) Pathway | An early enzyme in the MVA pathway, its over-expression suggests increased metabolic flux towards isoprenoid precursors. nih.govdntb.gov.ua |

| Geranyl-diphosphate synthase | Mevalonate (MVA) Pathway | Involved in the synthesis of the C10 precursor to FPP. Its upregulation is linked to higher perezone production. nih.gov |

| Farnesyl diphosphate synthase | Mevalonate (MVA) Pathway | A key enzyme that synthesizes the C15 farnesyl diphosphate, the direct precursor to the sesquiterpene backbone of perezone. nih.govdntb.gov.ua |

Proteomic and Transcriptomic Analyses of Biosynthesis Regulation in Producing Organisms

The regulation of secondary metabolite production is a complex process involving the coordinated expression of numerous genes and proteins. Proteomic analysis has been a valuable tool in unraveling these regulatory networks for perezone biosynthesis in Acourtia cordata. nih.govpeerj.com

A comparative proteomic study identified 616 differentially expressed proteins between high and low perezone-producing rhizomes. nih.gov In high-producing plants, there was a notable upregulation of proteins associated with terpenoid biosynthesis and the degradation of amino acids like valine, leucine, and isoleucine. nih.govdntb.gov.ua This suggests that the breakdown of these amino acids may provide acetyl-CoA, a primary substrate for the MVA pathway, thereby linking amino acid metabolism to terpene synthesis. dntb.gov.ua Conversely, proteins related to primary metabolic processes such as glycolysis were downregulated, indicating a metabolic shift towards secondary metabolite production. nih.gov

While no specific transcriptomic analyses for perezone or this compound biosynthesis have been published, the proteomic data strongly suggest that future studies using RNA sequencing could further clarify the genetic regulation of this pathway. nih.gov Such analyses have been successfully employed to investigate the biosynthesis of other complex secondary metabolites in various plant species. umich.mx

Influence of Environmental and Abiotic Factors on Secondary Metabolite Accumulation

The production of secondary metabolites in plants is not constant and can be significantly influenced by the plant's environment. In the case of perezone, a high degree of variability in its concentration has been observed among wild Acourtia cordata plants. nih.govumich.mx Research has demonstrated a direct correlation between this variability and specific soil (edaphic) factors.

Studies have shown that higher concentrations of perezone in the rhizomes of A. cordata are associated with higher levels of certain soil nutrients. nih.govpeerj.com This suggests that soil composition plays a crucial role in regulating the biosynthesis and accumulation of this sesquiterpene quinone.

| Environmental Factor | Effect on Perezone Accumulation | Reference |

| Organic Matter (O.M.) | Positive correlation | nih.gov |

| Total Nitrogen (Nt) | Positive correlation | nih.gov |

| Ammonium (NH4) | Positive correlation | nih.gov |

| Total Phosphorus (Pt) | Positive correlation | nih.gov |

| Soil pH | Negative correlation | nih.gov |

These findings align with the broader understanding that abiotic stresses and nutrient availability can trigger shifts in plant metabolism, often leading to an increased production of carbon-based secondary metabolites like terpenes as a defense or adaptation mechanism. nih.gov The accumulation of these compounds is highly dependent on factors such as soil fertility, light, and temperature.

Biotechnological Approaches for Perezone and Analogues Production (e.g., in vitro plant cultures)

Biotechnology offers promising avenues for the sustainable production of valuable plant-derived compounds, bypassing the need for extensive harvesting of wild plants. For perezone and its analogues, various in vitro plant culture techniques have been explored.

Research has shown that callus cultures, hairy root cultures, and whole plantlets of Acourtia species cultured in vitro are capable of producing and accumulating perezone. acs.org However, the yields from these systems have so far been lower than those obtained from the rhizomes of plants grown in their natural habitat. acs.org While the synthesis of various amino derivatives of perezone has been achieved through chemical methods, such as nucleophilic addition, the specific biotechnological production of this compound via in vitro cultures or microbial systems has not been extensively reported. researchgate.netnih.gov Future research may focus on optimizing culture conditions or employing metabolic engineering strategies in microbial hosts to enhance the production of perezone and its derivatives like this compound. researchgate.net

Synthesis and Derivatization Strategies

Methodologies for Isolation and Purification of Natural Perezone (B1216032) from Biomass

Perezone, a sesquiterpene quinone, is primarily isolated from the roots of plant species such as those from the Acourtia genus. researchgate.net The efficiency of its extraction is highly dependent on the methodology employed, which can be broadly categorized into conventional and advanced techniques.

Traditional methods for extracting phytochemicals rely on the use of organic solvents and often involve significant investments of time and resources. phytojournal.comnih.gov These techniques are based on the principle of dissolving the target bioactive component in a suitable solvent. eurekabiomedical.com Factors influencing the efficiency of these extractions include the choice of solvent, particle size of the plant material, solvent-to-solid ratio, temperature, and duration. nih.goveurekabiomedical.com

Common conventional methods include:

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period, ranging from hours to weeks. phytojournal.comeurekabiomedical.com While straightforward, it is often time-consuming and may result in lower extraction efficiency. eurekabiomedical.com

Percolation: A more efficient method than maceration, where the solvent is slowly passed through the powdered plant material to extract the desired compounds. nih.gov

Soxhlet Extraction: This continuous extraction method uses a smaller volume of solvent that is repeatedly cycled through the biomass, allowing for a high yield. However, the sustained heat can degrade thermolabile compounds. iipseries.org

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapor back into the mixture. It is more efficient than maceration but is also unsuitable for heat-sensitive molecules. nih.gov

For perezone, a typical conventional extraction involves refluxing dried and milled roots of Acourtia platyphilla with n-hexane for several hours. nih.gov While effective, this thermal process yields moderate amounts of perezone and has lower selectivity compared to more advanced methods. nih.gov

To overcome the limitations of conventional methods, several advanced or "green" extraction techniques have been developed. These methods offer advantages such as reduced solvent consumption, shorter extraction times, and higher selectivity. nih.goveurekabiomedical.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. iipseries.org By adjusting pressure and temperature, the properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. researchgate.net SFE is considered environmentally friendly as CO₂ is non-toxic, non-flammable, and easily removed from the final product. nih.gov For perezone extraction, SFE using supercritical CO₂ has demonstrated higher yields and selectivity compared to conventional heating, particularly with increased contact time. nih.gov The solubility of perezone in supercritical CO₂ increases with pressure. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix directly and rapidly. ijsrst.com This rapid and homogenous heating can significantly reduce extraction time and improve efficiency. researchgate.netijsrst.com Studies on perezone extraction have shown that MAE can lead to varying yields depending on the power and time applied, but under optimized conditions, it can surpass conventional methods. nih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency ultrasound waves (above 20 kHz) to create acoustic cavitation in the solvent. ijsrst.com The collapse of these cavitation bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times. ijsrst.com UAE has been shown to provide some of the best yields for perezone extraction. nih.gov

A comparative study on perezone extraction from Acourtia platyphilla roots highlighted the superior performance of advanced methods over conventional mantle heating. Near-infrared assisted extraction provided the highest yield, showing a 400% increment compared to the conventional process. nih.gov

**Table 1: Comparison of Extraction Methods for Perezone from *Acourtia platyphilla***

| Extraction Method | Solvent | Time | Perezone Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | n-Hexane | 3 h | 1.652 | 19.784 | nih.gov |

| Microwave (MWE-3) | n-Hexane | 3.5 min | 1.954 | 28.169 | nih.gov |

| Ultrasound (US-2) | n-Hexane | 15 min | 2.502 | 31.849 | nih.gov |

| Near-Infrared (NIR-3) | n-Hexane | 30 min | 6.270 | 50.110 | nih.gov |

| Supercritical CO₂ (scCO₂-24) | CO₂ | 24 h | 2.495 | 40.048 | nih.gov |

Chemical Synthesis and Semi-Synthesis of Isoaminoperezone and its Analogues

The generation of this compound and related compounds relies on synthetic transformations of the core molecular structure. These strategies range from building the fundamental scaffold from simple precursors to chemically modifying the natural product, perezone.

Sesquiterpene quinones are a class of natural products characterized by a C15 sesquiterpenoid unit linked to a benzoquinone or quinol moiety. nih.gov The total synthesis of this scaffold is a significant challenge for organic chemists due to its structural complexity. researchgate.net Successful strategies often involve the development of novel reactions to construct the key ring systems efficiently. ccspublishing.org.cnnih.gov

One notable approach involves a copper-catalyzed intermolecular [5+2] homodimerization of a hydroxy p-quinone, which can furnish the core bicyclo[3.2.1]octadienone structure found in related dimeric natural products. researchgate.netresearchgate.net This methodology highlights the power of developing specific reactions to access complex molecular architectures from simpler, commercially available starting materials. researchgate.net Such synthetic routes provide access not only to the natural products themselves but also to analogues that can be used for further investigation.

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical reactions. nih.gov This approach leverages enzymes to perform highly regio- and stereoselective reactions that are often difficult to achieve with conventional chemistry, such as late-stage functionalization of complex scaffolds or the construction of chiral intermediates. nih.govmdpi.com

While specific chemo-enzymatic routes to this compound are not extensively documented, the principles of this strategy are applicable. Enzymes such as lipases, peroxidases, or mutases could potentially be used to introduce specific functional groups or to catalyze key cyclization steps in the synthesis of the perezone scaffold under mild conditions. nih.govresearchgate.net For instance, enzymes could be used to generate highly reactive intermediates from a chemically synthesized precursor, which then undergo subsequent chemical transformations to yield the final product. nih.gov This strategy can lead to more concise and efficient synthetic routes to complex natural product families. nih.gov

The most direct route to this compound is through the chemical modification, or semi-synthesis, of perezone. Perezone serves as an attractive template for creating new derivatives due to its reactive quinone structure. researchgate.net The synthesis of amino derivatives involves the addition of an amine-containing moiety to the perezone core. For example, novel perezone derivatives have been synthesized through the addition of a pyrrole (B145914) group. researchgate.net This type of reaction, a nucleophilic addition to the quinone ring, is a common strategy for functionalizing quinones and is the fundamental reaction for producing aminoperezones and, by extension, this compound. The specific reaction conditions would dictate the position of the amino group on the quinone ring, leading to different isomers.

Application of Green Chemistry Principles in this compound Synthesis and Modification

The synthesis and subsequent modification of this compound, a derivative of the naturally occurring sesquiterpene quinone perezone, are increasingly being scrutinized through the lens of green chemistry. The core objective is to develop synthetic pathways that are more environmentally benign, efficient, and safer, aligning with the twelve principles of green chemistry. Traditional synthetic methods for analogous compounds often rely on stoichiometric reagents, volatile organic solvents, and energy-intensive conditions. In contrast, modern approaches aim to mitigate these drawbacks through innovative strategies.

Research into the derivatization of perezone has explored several avenues that embody green chemistry principles. These include the use of alternative energy sources, solvent-free reaction conditions, and the application of eco-friendly catalysts. While specific literature detailing a comprehensive green synthesis of "this compound" is nascent, the principles can be applied by examining the synthesis of closely related amino-perezone derivatives. The primary route to these compounds is the nucleophilic addition of an amine to the perezone quinone ring.

One significant advancement is the adoption of solvent-free (neat) reaction conditions, which directly addresses the principle of using safer solvents and auxiliaries by eliminating them altogether. This not only reduces waste but also simplifies purification processes. Such reactions can be promoted using various energy sources that are more efficient than conventional heating.

Microwave irradiation, for instance, has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. The direct interaction of microwaves with polar molecules allows for rapid and uniform heating, a stark contrast to the often inefficient heat transfer of an oil bath. Another promising technique is mechanochemistry, specifically high-speed ball milling. This method involves the use of mechanical force to induce chemical reactions, completely obviating the need for solvents and often proceeding at ambient temperature, thus reducing energy consumption.

The choice of catalyst is another critical aspect of green synthesis. While some syntheses of perezone derivatives have employed metal salts like zinc acetate (B1210297) (Zn(OAc)₂), which can present environmental concerns, greener alternatives are being investigated. Bentonitic clay, a naturally occurring and inexpensive material, has shown promise as a catalyst in the synthesis of indolyl derivatives of perezone. researchgate.net Clays are often considered environmentally benign and can be easily separated from the reaction mixture, facilitating reuse and minimizing waste.

The following table summarizes a comparative analysis of different activation methods for the synthesis of perezone derivatives, highlighting the potential for greener approaches.

| Activation Method | Catalyst | Solvent | Reaction Time | Yield | Green Chemistry Principles Addressed |

| Conventional Heating | Zn(OAc)₂ | Not specified | 48 hours | Moderate | (Data not available for specific this compound synthesis) |

| Conventional Heating | Bentonitic Clay | Solvent-free | 60 minutes | Good | Safer Solvents, Use of Catalysis, Waste Prevention |

| Microwave Irradiation | Bentonitic Clay | Solvent-free | Shorter than conventional | High | Energy Efficiency, Safer Solvents, Use of Catalysis |

| High-Speed Ball Milling | Bentonitic Clay | Solvent-free | Shorter than conventional | High | Energy Efficiency, Safer Solvents, Use of Catalysis |

This table is a composite representation based on findings for perezone derivatization and general principles of green chemistry. Specific yields and reaction times for this compound may vary.

Furthermore, the principle of atom economy is inherently addressed in the nucleophilic addition reaction for forming this compound, as the amine is incorporated directly into the perezone structure with few, if any, byproducts. To further enhance the green credentials of this compound synthesis, future research could focus on utilizing amines derived from renewable resources and developing one-pot reaction sequences that minimize intermediate purification steps. nih.gov

Structural Characterization and Isomerism of Isoaminoperezone

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)

The precise structure of isoaminoperezone has been determined and confirmed through the application of several spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been instrumental in elucidating the structure of this compound. mdpi.comresearchgate.netresearchgate.net These techniques provide data on the chemical environment of each hydrogen and carbon atom, allowing for the assembly of the molecular skeleton. mdpi.comresearchgate.netresearchgate.net For instance, ¹H NMR is used to quantify the compound by correlating the integrals of specific protons with an internal standard. mdpi.comresearchgate.net The structural attribution of this compound and its derivatives is consistently supported by one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR spectra. researchgate.net

Mass Spectrometry (MS): Mass spectrometry has been employed to confirm the molecular weight of this compound and its derivatives. researchgate.netacs.orgmdpi.comnih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB) mass spectrometry have been utilized to determine the mass-to-charge ratio of the molecule, further validating its proposed structure. acs.orgnih.gov

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Type of Information Provided | Key Findings for this compound |

| NMR Spectroscopy | Connectivity of atoms, chemical environment of ¹H and ¹³C nuclei. | Confirmed the carbon skeleton and proton environments, enabling complete structural assignment. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Verified the molecular formula of this compound. |

| FTIR Spectroscopy | Presence of specific functional groups. | Identified characteristic vibrational bands corresponding to the functional groups in the molecule. |

X-ray Crystallography Studies of this compound

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. cam.ac.uklibretexts.orgnih.gov The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction. semanticscholar.orgresearchgate.netresearchgate.net This powerful technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. cam.ac.uklibretexts.orgnih.gov The resulting electron density map allows for the construction of a detailed molecular model. nih.govnih.gov

Comparative Analysis of Crystal Packing and Molecular Structures with Related Isomers (e.g., Isoperezone (B1198208), Aminoperezone)

A comparative study of the crystal structures of this compound, isoperezone, and aminoperezone (B1202781) has been conducted. semanticscholar.orgresearchgate.netresearchgate.net This analysis reveals similarities and differences in their molecular conformations and intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net While all three compounds are isomers, their different substituent placements lead to distinct crystal packing arrangements. semanticscholar.orgresearchgate.netresearchgate.net For example, isoperezone crystallizes in the orthorhombic space group P212121. researchgate.netresearchgate.net The study of these related structures provides valuable insights into how subtle changes in molecular structure can influence solid-state properties. researchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data for this compound and Related Isomers

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| This compound | Orthorhombic | P212121 | Specific bond lengths and angles determined. | semanticscholar.orgresearchgate.netresearchgate.net |

| Isoperezone | Orthorhombic | P212121 | Unit cell dimensions: a = 6.271(6) Å, b = 30.373(7) Å, c = 7.257(1) Å. | researchgate.netresearchgate.net |

| Aminoperezone | Orthorhombic | P212121 | Detailed molecular geometry established. | semanticscholar.orgresearchgate.netresearchgate.net |

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orglibretexts.org For this compound, understanding its preferred conformations is crucial for comprehending its reactivity and biological interactions. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are used to determine the minimum energy structures and analyze the potential energy surface of the molecule. researchgate.net These studies help to understand the relative stabilities of different conformers.

Stereochemistry is a critical aspect of this compound's structure, as it possesses chiral centers. khanacademy.org The specific three-dimensional arrangement of atoms, or absolute stereochemistry, is a key determinant of its properties. khanacademy.org X-ray crystallography has been essential in establishing the absolute stereochemistry of related compounds, which provides a basis for understanding the stereochemistry of this compound itself. researchgate.net

Structure Activity Relationship Sar and Computational Studies

Fundamental Principles and Experimental Approaches to SAR Determination for Isoaminoperezone Analogues

The core principle of SAR studies is that the biological activity of a molecule is directly related to its three-dimensional structure. Experimental approaches to determine the SAR for analogues of a compound like this compound would typically involve:

Systematic Structural Modification: Researchers would synthesize a series of analogues by making specific, controlled changes to the this compound scaffold. This could include altering substituent groups, modifying the core ring structure, or changing stereochemistry.

Biological Screening: Each synthesized analogue would be tested in relevant biological assays to measure its activity. This allows for a direct comparison between structural changes and their impact on efficacy.

Data Analysis: The collected data would be analyzed to identify trends. For instance, it might be found that adding a specific functional group at a particular position consistently increases activity, while another modification diminishes it.

A hypothetical SAR study on this compound analogues might explore how modifications to its functional groups affect a specific biological target. The results could be compiled into a table to illustrate these relationships.

Table 1: Hypothetical SAR Data for this compound Analogues

| Analogue | Modification | Relative Activity |

|---|---|---|

| This compound | Parent Compound | 1x |

| Analogue A | Modification of the amino group | 0.5x |

| Analogue B | Addition of a hydroxyl group | 2.0x |

| Analogue C | Alteration of the alkyl chain | 1.2x |

This table is for illustrative purposes only, as no such specific SAR data for this compound is currently available in published literature.

In Silico Methodologies in this compound Research

Computational, or in silico, methods are powerful tools in modern drug discovery, allowing scientists to predict and analyze molecular behavior without the need for extensive laboratory work.

Quantum chemical calculations are used to determine the electronic properties of a molecule, such as its electron distribution, orbital energies, and electrostatic potential. These properties, known as reactivity descriptors, are crucial for understanding how a molecule like this compound might interact with a biological target. Common descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to donate or accept electrons.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as this compound) when bound to a specific target protein. This method helps to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The strength of these interactions is often expressed as a docking score, which can be used to rank potential drug candidates.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | ASP145, LYS72, LEU198 |

| Types of Interactions | Hydrogen Bond, Hydrophobic |

This data is purely hypothetical and serves to demonstrate the output of a typical molecular docking simulation.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is developed using a set of molecules with known activities (a training set) and can then be used to predict the activity of new, untested compounds. nih.gov This predictive capability is highly valuable for prioritizing which molecules to synthesize and test in the laboratory.

Cheminformatics and bioinformatics tools are essential for predicting the pharmacokinetic properties of a drug candidate, collectively known as ADMET. nih.govnih.gov These predictions help to identify potential liabilities early in the drug discovery process, such as poor absorption or potential toxicity, allowing for optimization of the lead compound. sapub.org Various software and web-based tools are available to predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.gov

Conformational SAR and Pharmacophore Modeling

Conformational SAR extends the principles of SAR by considering the three-dimensional shape, or conformation, that a molecule adopts when it interacts with its target. A molecule's active conformation is often different from its lowest energy state in solution.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model can be used as a 3D query to search large databases of chemical compounds to find new molecules that are likely to be active.

Molecular and Cellular Mechanisms of Biological Activity

Investigation of Cellular Targets and Signaling Pathways

Understanding how isoaminoperezone interacts with cellular components and influences signaling cascades is fundamental to characterizing its biological profile. Studies have begun to explore its effects on calcium signaling, oxidative stress, and programmed cell death, often using perezone (B1216032) as a reference point.

Intracellular calcium (Ca2+) is a critical second messenger that regulates a vast array of cellular functions, and its dysregulation can lead to cell death. nih.govnih.gov Mitochondria play a key role in buffering cytosolic Ca2+ to maintain homeostasis. nih.govmdpi.com

While direct studies on this compound are limited, research on its structural analogue, perezone, provides valuable insights. Perezone has been shown to promote the efflux of Ca2+ from mitochondria. nih.govresearchgate.net This effect is linked to its ability to induce the collapse of the mitochondrial membrane potential and promote the oxidation of pyridine (B92270) nucleotides (NAD(P)H). nih.govresearchgate.net The release of mitochondrial Ca2+ by perezone is dose-dependent and suggests that impairment of calcium homeostasis may be a key part of its cytotoxic mechanism. nih.gov Given the structural similarity, it is hypothesized that this compound may engage in similar modulation of mitochondrial calcium transport, though further specific investigation is required.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger cell death pathways. nih.govmdpi.commdpi.com The generation of ROS is a known mechanism of action for many quinone-containing compounds.

Studies on the parent compound, perezone, have demonstrated that it can induce a concentration-dependent increase in ROS levels in cancer cell lines such as K562. researchgate.net This production of ROS is considered a potential contributor to its pro-apoptotic effects. researchgate.net However, specific studies detailing the capacity of this compound to independently generate ROS in cellular models have not been extensively reported in the available literature.

Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, which can be either dependent on or independent of a family of proteases called caspases. nih.govwikipedia.org

Research on perezone and its isomer, isoperezone (B1198208), has shown that they induce cytotoxicity through both caspase-dependent and caspase-independent mechanisms in the K562 human leukemia cell line. researchgate.netresearchgate.net Their activity involves the disruption of the mitochondrial membrane potential and the translocation of phosphatidylserine (B164497), which are hallmarks of apoptosis. researchgate.net While these findings establish a precedent for this class of compounds, the specific ability of this compound to activate these apoptotic pathways has not been similarly detailed. The mechanisms of cell death can be complex, sometimes involving apoptosis-inducing factor (AIF) for caspase-independent pathways, but neither perezone nor isoperezone were found to induce this factor. researchgate.netnih.gov

ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.govunideb.hu They play a significant role in cellular detoxification, protecting cells from xenobiotics and affecting the pharmacokinetics of many drugs. nih.govfrontiersin.org Overexpression of certain ABC transporters, such as P-glycoprotein (ABCB1), is a well-known mechanism of multidrug resistance in cancer cells. unideb.humdpi.com There is currently a lack of specific research findings detailing any direct interactions or modulation of ABC transporter activity by this compound.

Enzymatic Inhibition Studies (e.g., PARP-1 inhibition)

The inhibition of specific enzymes is a key mechanism through which many therapeutic compounds exert their effects. Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical to DNA repair and cell death pathways. nih.govnih.gov Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, making it a valuable therapeutic target. nih.govoncoscience.us

Studies have confirmed that the parent compound, perezone, acts as an inhibitor of PARP-1, with a reported IC50 value of 181.5 μM. researchgate.net This inhibition is believed to contribute to its pro-apoptotic action, working in concert with ROS production. researchgate.net However, enzymatic inhibition studies focusing specifically on this compound and its potential to inhibit PARP-1 or other key cellular enzymes have not been reported in the reviewed literature.

Biochemical Effects on Cellular Processes in In Vitro Systems

The most direct evidence for the biological activity of this compound comes from in vitro biochemical assays, particularly those examining its effect on platelet aggregation. In a comparative study, this compound was evaluated alongside perezone, isoperezone, and aminoperezone (B1202781) for its ability to affect platelet aggregation induced by adenosinediphosphate (ADP), epinephrine, and collagen. nih.gov

The results clearly demonstrated a significant difference in biological activity based on molecular structure. While perezone was found to inhibit platelet aggregation induced by all three agents, this compound, along with isoperezone and aminoperezone, did not show any inhibitory effect. researchgate.netnih.gov This distinction is attributed to structural differences, specifically the arrangement of the carbonyl groups on the quinone ring. In perezone, one carbonyl group has an adjacent free position, which is not the case for this compound and the other inactive derivatives. nih.gov

| Compound | Effect on Platelet Aggregation (Induced by ADP, Epinephrine, Collagen) | Reference |

|---|---|---|

| Perezone | Inhibited | nih.gov |

| Isoperezone | Did not inhibit | nih.gov |

| Aminoperezone | Did not inhibit | nih.gov |

| This compound | Did not inhibit | nih.gov |

Effects on Platelet Aggregation in vitro

The in vitro effects of this compound on platelet aggregation have been investigated to understand its potential role in hemostasis and thrombosis. Platelet aggregation is a critical process where platelets adhere to each other at a site of vascular injury, forming a hemostatic plug. This process can be initiated by various physiological inducers.

Research conducted on human platelets has specifically evaluated the activity of this compound and its related isomers. nih.gov In a key study, the effects of perezone, isoperezone, aminoperezone, and this compound were determined using adenosine (B11128) diphosphate (B83284) (ADP), epinephrine, and collagen as inducers of platelet aggregation. nih.gov The results indicated a significant difference in the biological activity of these structurally related compounds. While perezone demonstrated an inhibitory effect on platelet aggregation induced by all three agents, this compound, along with isoperezone and aminoperezone, did not inhibit platelet aggregation under the same experimental conditions. nih.gov

The difference in the biological response is attributed to the structural variations among these molecules. nih.gov In perezone, one of the carbonyl groups on the quinone ring has an adjacent free position, which is not the case for this compound, where the carbonyl groups are in close proximity to other functional groups. nih.gov This structural distinction is believed to be a critical determinant of its lack of inhibitory action on platelet aggregation. nih.govresearchgate.net

Table 1: Effect of this compound and Related Compounds on In Vitro Platelet Aggregation

| Compound | Inducer | Effect on Platelet Aggregation | Citation |

|---|---|---|---|

| This compound | ADP, Epinephrine, Collagen | No Inhibition | nih.gov |

| Perezone | ADP, Epinephrine, Collagen | Inhibition | nih.gov |

| Isoperezone | ADP, Epinephrine, Collagen | No Inhibition | nih.gov |

Antioxidant Activity and Redox Modulation

The chemical structure of this compound, specifically its sesquiterpenic benzoquinone core, suggests a potential for antioxidant activity and redox modulation. nih.gov Quinones are known to be redox-active compounds, meaning they can participate in reactions involving the transfer of electrons. acs.org This capability is central to their biological activities. The redox potential of quinones influences their reactivity and their ability to function as either antioxidants or pro-oxidants. acs.org

Antioxidants function by neutralizing free radicals, thereby preventing oxidative damage to cells and tissues. youtube.comnih.gov They can interrupt chain reactions initiated by these reactive species. youtube.com The benzoquinone moiety found in this compound and its analogs is responsible for this redox activity. nih.gov While direct and specific quantitative studies on the antioxidant capacity of this compound are not extensively detailed in the reviewed literature, studies on closely related amino derivatives of perezone have demonstrated significant antioxidant effects. researchgate.net For example, certain synthetic amino derivatives have shown potent activity in the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation. researchgate.net

The modulation of the cellular redox state is a crucial aspect of cellular signaling. numberanalytics.comfrontierspartnerships.org Redox-active compounds like those in the perezone family can influence these pathways. nih.govnumberanalytics.com By participating in redox cycling, these molecules can affect the balance between oxidizing and reducing species within the cell, which in turn can modulate various cellular functions. nih.gov The capacity for such activity is inherent to this compound's molecular structure, though its specific mechanisms and efficacy in cellular systems remain an area for further detailed investigation.

Future Research Directions and Translational Potential

Development of Advanced Synthetic Routes for Structurally Diverse Isoaminoperezone Analogues

The synthesis of this compound and its analogues is a critical step in exploring their therapeutic potential. acs.orgnih.gov Historically, these compounds have been derived from perezone (B1216032), a naturally occurring p-benzoquinone. acs.orgresearchgate.net The transformation of perezone into various derivatives, including this compound, has been a subject of numerous chemical studies. researchgate.netmdpi.com

Future research should prioritize the development of more efficient and "green" synthetic methodologies. nih.gov This includes the use of environmentally benign catalysts and solvents, as well as exploring non-conventional energy sources like microwave and near-infrared irradiation to drive reactions. nih.gov Such approaches not only align with the principles of sustainable chemistry but can also lead to improved yields and selectivity of the desired products. nih.gov

A key objective will be the creation of a diverse library of this compound analogues. This can be achieved through the strategic introduction of various functional groups onto the core structure. For instance, the synthesis of indolylquinone analogues has been explored, demonstrating the feasibility of modifying the perezone scaffold. researchgate.net By systematically altering the substituents, researchers can probe the structure-activity relationships (SAR) and identify analogues with enhanced potency and selectivity.

| Synthetic Goal | Proposed Approach | Potential Advantage |

| Greener Synthesis | Utilization of microwave or NIR irradiation, solvent-free conditions | Reduced environmental impact, potentially higher yields and selectivity |

| Analogue Library | Nucleophilic addition of various amines and amino acid esters | Exploration of structure-activity relationships (SAR) |

| Novel Scaffolds | Condensation reactions with different carbonyl compounds | Discovery of new chemical entities with unique biological profiles |

Deeper Mechanistic Investigations at the Molecular and Subcellular Levels

Understanding the precise mechanism of action of this compound at the molecular and subcellular levels is paramount for its development as a therapeutic agent. Studies on the parent compound, perezone, and its isomer, isoperezone (B1198208), have indicated that they can induce cell death through both caspase-dependent and caspase-independent pathways. researchgate.net These compounds have been shown to cause significant alterations in light scattering properties, phosphatidylserine (B164497) translocation, and disruption of the mitochondrial membrane potential. researchgate.net

Future investigations should aim to elucidate whether this compound shares these mechanisms or possesses a distinct mode of action. High-resolution imaging techniques, such as confocal microscopy and transmission electron microscopy, can be employed to visualize the subcellular localization of this compound and its impact on organelle morphology. Furthermore, detailed studies on its interaction with specific cellular components, like mitochondrial proteins and DNA, will provide crucial insights. The effect of this compound on platelet aggregation has been studied, and it was found to be inactive, unlike its parent compound perezone. acs.orgresearchgate.net This differential activity underscores the importance of the compound's specific structure and warrants further investigation into the structural basis of its biological effects. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies have touched upon the cytotoxic and anti-platelet aggregation activities of perezone derivatives, the full spectrum of biological targets for this compound remains largely unexplored. acs.orgresearchgate.net A crucial future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.

This can be accomplished through high-throughput screening (HTS) campaigns against panels of kinases, proteases, and other enzymes implicated in various diseases. Additionally, cell-based assays can be utilized to identify its effects on different cancer cell lines and other disease models. For instance, perezone has demonstrated cytotoxic effects against several human tumor cell lines, including PC-3, K-562, HCT-15, and SKLU-1. researchgate.net Investigating the activity of this compound against these and other cancer cell lines could reveal selective cytotoxic profiles.

The potential for this compound to act as an ion sensor is another intriguing avenue. Derivatives of perezone have been synthesized that can interact with various anions and cations, leading to colorimetric changes. acs.org Exploring the ion-binding properties of this compound could lead to its development as a diagnostic tool or a modulator of ion channel activity.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact

To gain a comprehensive, systems-level understanding of how this compound affects biological systems, the integration of multi-omics data is essential. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of the cellular response to the compound. mdpi.comucl.ac.uk

For example, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression patterns following treatment with this compound. Proteomic studies can identify alterations in protein levels and post-translational modifications, while metabolomics can uncover shifts in metabolic pathways. nih.gov Integrating these datasets can help to identify the key signaling pathways and cellular processes that are modulated by this compound, potentially revealing its mechanism of action and identifying biomarkers of its activity. nih.gov The use of platforms that support the integration and analysis of such complex datasets will be crucial for these endeavors. mdpi.comelifesciences.org

| Omics Approach | Information Gained | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic factors influencing drug response |

| Transcriptomics | Gene expression levels | Understanding of cellular pathways affected by the compound |

| Proteomics | Protein abundance and modifications | Elucidation of direct protein targets and downstream effects |

| Metabolomics | Metabolite concentrations | Insight into the metabolic reprogramming induced by the compound |

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. researchgate.netosti.gov These powerful computational tools can be applied to various aspects of this compound research, from analogue design to predicting biological activity. google.commdpi.com

ML models can be trained on existing SAR data for perezone and its derivatives to predict the cytotoxic or other biological activities of novel, untested this compound analogues. mdpi.com This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, AI can be used to analyze the large and complex datasets generated by multi-omics studies, identifying subtle patterns and correlations that might be missed by traditional analytical methods. elifesciences.org

In silico docking studies, a form of computational modeling, can predict the binding affinity of this compound and its analogues to specific protein targets. mdpi.com This can provide valuable insights into its mechanism of action and guide the design of more potent and selective inhibitors. The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of discovery and development for this compound and other natural product-derived compounds. kaust.edu.sa

Q & A

Q. How should researchers integrate omics data (genomics, proteomics) to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine RNA-seq for transcriptomic changes, SILAC-based proteomics for protein expression, and metabolomics (LC-HRMS) for pathway analysis. Use bioinformatics tools (STRING, KEGG) to map interactomes and validate hypotheses with siRNA knockdowns .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.